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Compound of Interest

Compound Name: (S)-2-Isopropylmorpholine

Cat. No.: B597122 Get Quote

An In-depth Technical Guide on the Structural Properties and Chirality of (S)-2-
Isopropylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural properties and

chirality of (S)-2-Isopropylmorpholine, a key chiral intermediate in the synthesis of various

pharmaceutical compounds. This document collates available data on its chemical and physical

characteristics, spectroscopic profile, and relevant experimental procedures.

Structural Properties
(S)-2-Isopropylmorpholine is a substituted morpholine derivative featuring an isopropyl group

at the second position of the morpholine ring. The presence of this substituent introduces a

chiral center, leading to the existence of two enantiomers: (S)-2-Isopropylmorpholine and

(R)-2-Isopropylmorpholine. This guide focuses on the (S)-enantiomer.

General Properties
While specific experimental data for the free base form of (S)-2-Isopropylmorpholine is not

readily available in published literature, information for its hydrochloride salt provides valuable

insights.
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Property Value Source

Chemical Formula C₇H₁₅NO -

Molecular Weight 129.20 g/mol -

CAS Number (for

hydrochloride)
1432678-91-5 [1][2][3][4][5][6]

Chemical Formula

(hydrochloride)
C₇H₁₆ClNO [3]

Molecular Weight

(hydrochloride)
165.66 g/mol [1][2][3]

Physical Properties
Detailed experimental physical properties such as melting point, boiling point, and density for

(S)-2-Isopropylmorpholine are not widely reported. The hydrochloride salt is typically a solid

and is used in various synthetic applications.[2]

Chirality
The chirality of (S)-2-Isopropylmorpholine arises from the stereogenic center at the C2

position of the morpholine ring, which is bonded to four different groups: a hydrogen atom, an

isopropyl group, the oxygen atom of the ring, and the nitrogen atom of the ring (via the C3-C2

bond). The "(S)" designation refers to the specific spatial arrangement of these groups

according to the Cahn-Ingold-Prelog priority rules.

The enantiomeric purity of (S)-2-Isopropylmorpholine is a critical parameter in its use as a

pharmaceutical intermediate, as different enantiomers of a drug can exhibit significantly

different pharmacological activities.

Caption: Enantiomers of 2-Isopropylmorpholine.

Spectroscopic Data
Detailed, experimentally verified spectroscopic data for (S)-2-Isopropylmorpholine is scarce

in the public domain. However, based on the general characteristics of morpholine derivatives,
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the expected spectral features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the

morpholine ring and the isopropyl group. The protons on the carbons adjacent to the oxygen

(C2-H and C6-H) would appear at a lower field compared to those adjacent to the nitrogen (C3-

H and C5-H). The isopropyl group would exhibit a characteristic doublet for the methyl protons

and a multiplet for the methine proton.

¹³C NMR: The carbon NMR spectrum would show signals for the seven carbon atoms. The

carbons bonded to the heteroatoms (C2, C6, C3, and C5) would be deshielded and appear at a

lower field.

Infrared (IR) Spectroscopy
The IR spectrum of (S)-2-Isopropylmorpholine is expected to show characteristic absorption

bands for:

N-H stretching: A peak in the region of 3300-3500 cm⁻¹.

C-H stretching: Peaks in the region of 2850-3000 cm⁻¹.

C-O-C stretching: A strong band in the region of 1070-1150 cm⁻¹.

Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular

weight of the compound. Fragmentation patterns would likely involve the loss of the isopropyl

group and cleavage of the morpholine ring.

Experimental Protocols
While specific, detailed experimental protocols for the synthesis and chiral separation of (S)-2-
Isopropylmorpholine are not readily available, general methodologies for the preparation of

chiral 2-substituted morpholines can be adapted.

Synthesis
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The enantioselective synthesis of 2-substituted morpholines can be achieved through various

strategies, including:

From Chiral Amino Alcohols: A common and effective method involves the cyclization of a

chiral amino alcohol. For the synthesis of (S)-2-Isopropylmorpholine, a potential starting

material would be (S)-alaninol. The synthesis generally involves the N-alkylation of the amino

alcohol with a two-carbon electrophile followed by an intramolecular cyclization.

(S)-Alaninol N-Alkylation with a
2-carbon electrophile Intramolecular Cyclization (S)-2-Isopropylmorpholine

Click to download full resolution via product page

Caption: General synthesis workflow.

Chiral Separation
The resolution of a racemic mixture of 2-isopropylmorpholine can be achieved using chiral

High-Performance Liquid Chromatography (HPLC).

General Chiral HPLC Protocol:

Column Selection: A chiral stationary phase (CSP) is essential. Common choices include

polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®).

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar

modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to

achieve the best separation.

Detection: UV detection is commonly employed.

Optimization: Parameters such as mobile phase composition, flow rate, and column

temperature are adjusted to maximize the resolution between the enantiomers.
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Racemic 2-Isopropylmorpholine
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Caption: Chiral HPLC separation workflow.

Conclusion
(S)-2-Isopropylmorpholine is a valuable chiral building block in medicinal chemistry. While

detailed public data on its specific properties are limited, this guide provides a foundational

understanding of its structure, chirality, and expected analytical characteristics based on related

compounds and general chemical principles. Further research and publication of experimental

data are needed to provide a more complete profile of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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